molecular formula C13H9BrN4OS B5550164 4-((4-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE

4-((4-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE

Cat. No.: B5550164
M. Wt: 349.21 g/mol
InChI Key: TYLHUNFDHGVZIQ-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 4-((4-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves a multi-step reaction process. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 4-amino-5-(2-furyl)-4H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

4-((4-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various substituted triazole derivatives and other functionalized compounds .

Scientific Research Applications

4-((4-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((4-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-((4-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[(E)-(4-bromophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4OS/c14-10-5-3-9(4-6-10)8-15-18-12(16-17-13(18)20)11-2-1-7-19-11/h1-8H,(H,17,20)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLHUNFDHGVZIQ-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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